molecular formula C13H11ClO3S B12195611 Phenyl 4-chloro-3-methylbenzenesulfonate

Phenyl 4-chloro-3-methylbenzenesulfonate

Cat. No.: B12195611
M. Wt: 282.74 g/mol
InChI Key: DVMMTZVOOLAVLC-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-3-methylbenzenesulfonate is an organic compound with the molecular formula C13H11ClO3S. It is a sulfonate ester derived from 4-chloro-3-methylbenzenesulfonic acid and phenol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-chloro-3-methylbenzenesulfonate can be synthesized through the esterification of 4-chloro-3-methylbenzenesulfonic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-chloro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 4-chloro-3-methylbenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, leading to the modification of biological molecules or the formation of new chemical bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzenesulfonate
  • Phenyl 4-chlorobenzenesulfonate
  • Phenyl 3-methylbenzenesulfonate

Uniqueness

Phenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both a chloro and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, which can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

phenyl 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C13H11ClO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

DVMMTZVOOLAVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)Cl

Origin of Product

United States

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